![molecular formula C20H23N3O3S B2432710 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide CAS No. 1252923-98-0](/img/no-structure.png)

2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

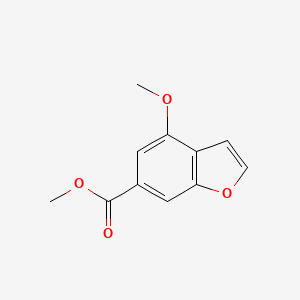

The compound “2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide” is a complex organic molecule. It contains a total of 52 bonds, including 32 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 3 double bonds, and 11 aromatic bonds. The molecule also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. It also contains 1 secondary amide (aliphatic) .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene could produce the β-keto amides. These could then be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The molecule contains a thieno[3,2-d]pyrimidin-1(2H)-yl group, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . It also contains a 3-methylbutyl group and a 2-methylphenyl group .Scientific Research Applications

Antitumor Applications

Thieno[3,2-d]pyrimidine derivatives have been explored for their potent dual inhibitory activities against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and cell proliferation. For example, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues have shown to be highly potent dual inhibitors of human TS and DHFR, with implications for developing antitumor agents (Gangjee et al., 2008).

Antimicrobial Activity

Some thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds have shown good antibacterial and antifungal activities, presenting a basis for the development of new antimicrobial agents (Hossan et al., 2012).

CNS Depressant Activity

Derivatives of thieno[3,2-d]pyrimidin have also been explored for central nervous system (CNS) depressant activity. Certain synthesized compounds have displayed marked sedative actions, indicating potential applications in the development of sedative drugs (Manjunath et al., 1997).

Analgesic and Anti-inflammatory Activities

There's research indicating that certain pyrimidine derivatives exhibit significant analgesic and anti-inflammatory activities, suggesting their potential as pain management and anti-inflammatory agents. This further underlines the versatility of thieno[3,2-d]pyrimidin derivatives in medicinal chemistry (Sondhi et al., 2009).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-(2-methylphenyl)propanoic acid with 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-one in the presence of a coupling agent. The resulting intermediate is then acetylated to yield the final product.", "Starting Materials": [ "2-amino-3-(2-methylphenyl)propanoic acid", "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-one", "Coupling agent", "Acetic anhydride", "Triethylamine", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(2-methylphenyl)propanoic acid (1.0 equiv) and the coupling agent (1.2 equiv) in chloroform and add triethylamine (1.5 equiv). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-one (1.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture and wash the solid with chloroform. Dry the solid under vacuum to obtain the intermediate.", "Step 4: Dissolve the intermediate in methanol and add acetic anhydride (1.2 equiv). Stir the mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding water and extract the product with chloroform. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of chloroform and diethyl ether as the eluent to obtain the final product." ] } | |

CAS RN |

1252923-98-0 |

Molecular Formula |

C20H23N3O3S |

Molecular Weight |

385.48 |

IUPAC Name |

2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C20H23N3O3S/c1-13(2)8-10-22-19(25)18-16(9-11-27-18)23(20(22)26)12-17(24)21-15-7-5-4-6-14(15)3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,21,24) |

InChI Key |

RYFUMDKFMLELAY-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2432627.png)

![2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide](/img/structure/B2432628.png)

![7,7-Difluorobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2432636.png)

![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2432643.png)

![2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2432644.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2432645.png)

![N-(Cyclopropylmethyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2432646.png)

![8-ethoxy-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2432648.png)